molecular formula C17H23NO3 B14102222 [2-[Hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate

[2-[Hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate

Cat. No.: B14102222
M. Wt: 289.4 g/mol
InChI Key: RNAIYSUVIULACI-UHFFFAOYSA-N
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Description

3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[321]octane-2-methanol is a complex organic compound with the molecular formula C17H23NO3 This compound is known for its unique bicyclic structure, which includes an azabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This process often begins with the preparation of an acyclic starting material that contains the necessary stereochemical information. The key steps include:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a stereocontrolled cyclization reaction.

    Introduction of the Acetoxy Group: This step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base such as pyridine.

    Addition of the Phenyl Group: This can be done through a Friedel-Crafts alkylation reaction using phenylmagnesium bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions and continuous flow systems for acetylation and alkylation steps.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, where nucleophiles such as hydroxide ions replace the acetoxy group with a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of hydroxyl derivatives.

Scientific Research Applications

3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to tropane alkaloids, which are known for their biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol involves its interaction with specific molecular targets in the body. The compound is believed to bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can affect various physiological processes, including pain perception and muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Tropane: A bicyclic organic compound with a similar core structure.

    Cocaine: A tropane alkaloid with stimulant properties.

    Atropine: A tropane alkaloid used as a medication.

Uniqueness

3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other tropane derivatives, this compound has an acetoxy group and a phenyl group, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

[2-[hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-11(19)21-15-10-13-8-9-14(18(13)2)16(15)17(20)12-6-4-3-5-7-12/h3-7,13-17,20H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAIYSUVIULACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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